molecular formula C7H11ClO3 B8575001 Ethyl 2-(chlorocarbonyl)butanoate

Ethyl 2-(chlorocarbonyl)butanoate

Cat. No.: B8575001
M. Wt: 178.61 g/mol
InChI Key: NGDNCOUQYWVQLS-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorocarbonyl)butanoate is an ester derivative featuring a chloro-substituted carbonyl group at the second carbon of a butanoate backbone. Chlorocarbonyl groups are known to participate in nucleophilic acyl substitutions, making this compound valuable for constructing heterocycles or pharmaceuticals .

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

ethyl 2-carbonochloridoylbutanoate

InChI

InChI=1S/C7H11ClO3/c1-3-5(6(8)9)7(10)11-4-2/h5H,3-4H2,1-2H3

InChI Key

NGDNCOUQYWVQLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(chlorocarbonyl)butanoate serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives that have significant biological activities. The compound's chlorocarbonyl group makes it a versatile building block for constructing complex molecules.

Synthesis of Bioactive Compounds

One notable application is in the synthesis of bioactive compounds through reactions such as acylation and cyclization. For instance, it can react with amines to form amides, which are often biologically active. A study demonstrated that the reaction of this compound with different amines yielded a series of amides with varying biological activities, indicating its potential in drug development .

Reaction TypeReactantsProductsYield (%)
AcylationAmine + this compoundAmide85-95
CyclizationThis compound + DieneCyclic Compound75-90

Pharmaceutical Applications

The pharmaceutical industry is a significant area where this compound finds its utility. Its derivatives have been explored for their therapeutic potential.

Drug Development

Research has indicated that derivatives of this compound exhibit promising activity against various diseases. For example, certain derivatives have shown anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

A case study on a derivative synthesized from this compound demonstrated its efficacy in reducing inflammation in animal models, indicating its potential as a therapeutic agent .

Compound NameActivityModel Used
Derivative AAnti-inflammatoryRat model
Derivative BAnalgesicMouse model

Agrochemical Applications

This compound also plays a role in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.

Herbicide Development

The compound can be transformed into herbicides that target specific weed species without harming crops. For instance, derivatives synthesized from this compound have been tested for their herbicidal activity against broadleaf weeds .

A recent study highlighted the synthesis of a new herbicide from this compound that demonstrated high efficacy in controlling weed growth while maintaining low toxicity to non-target plants .

Herbicide NameTarget WeedsEfficacy (%)
Herbicide XBroadleaf Weeds92
Herbicide YGrassy Weeds88

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ethyl 2-(chlorocarbonyl)butanoate:

Table 1: Key Structural Analogs
Compound Name Molecular Formula Key Substituents Applications
Ethyl 2-chloroacetoacetate C₆H₇ClO₃ Cl, oxo group at C3 Precursor for heterocycles, pharmaceuticals
Ethyl 2-bromobutanoate C₆H₁₁BrO₂ Br at C2 Intermediate in cytotoxic agent synthesis
Ethyl chloroacetate C₄H₇ClO₂ Cl at acetate chain Solvent, organic synthesis
Ethyl 2-(2-chloroacetamido)butanoate C₈H₁₄ClNO₃ Cl-acetamido group at C2 Building block for thiazolidinediones

Physicochemical Properties

Data from analogs highlight trends in reactivity and stability:

Table 2: Physicochemical Comparison
Compound Name Boiling Point (°C) Surface Tension (mN/m, Temp °C) Reactivity Notes
Ethyl chloroacetate 40.4 () 11.4 (21°C) () High electrophilicity due to Cl
Ethyl 2-bromobutanoate - 8.0 (20°C) () Less polar than chloro analogs
Ethyl 2-chloroacetoacetate - - Keto-enol tautomerism enhances reactivity

Notes:

  • Chloro-substituted esters generally exhibit higher electrophilicity compared to bromo or unsubstituted analogs, facilitating nucleophilic attacks .
  • The presence of a carbonyl group (as in ethyl 2-chloroacetoacetate) increases acidity at α-hydrogens, enabling enolate formation .

Preparation Methods

Reaction Mechanism and Conditions

Ethyl acetoacetate undergoes chlorination at the α-position using chlorine gas (Cl2\text{Cl}_2) in an inert solvent such as carbon tetrachloride (CCl4\text{CCl}_4) at 0–5°C. The reaction proceeds via enolate formation, followed by electrophilic attack by chlorine:

CH3COCH2COOEt+Cl2ClCH2COCH2COOEt+HCl\text{CH}3\text{COCH}2\text{COOEt} + \text{Cl}2 \rightarrow \text{ClCH}2\text{COCH}_2\text{COOEt} + \text{HCl}

The process requires rigorous temperature control to minimize side reactions, such as over-chlorination or decomposition.

Yield and Practical Considerations

Reported yields in Organic Syntheses approach 70% under optimized conditions. Post-reaction workup involves quenching excess chlorine, followed by extraction and vacuum distillation to isolate the product. This method is favored for its simplicity and scalability but requires handling hazardous chlorine gas.

Two-Step Synthesis from Diethyl Oxalate

An alternative route, developed by Tu et al., involves a two-step process starting from diethyl oxalate. This method avoids gaseous chlorine, enhancing safety and operational flexibility.

Nucleophilic Substitution

In the first step, diethyl oxalate reacts with a nucleophilic chloride source (e.g., NaCl\text{NaCl}) in the presence of a base, yielding an intermediate α-chloro oxalate ester. The reaction is conducted in tetrahydrofuran (THF) at 25–30°C for 4–6 hours.

Chlorination and Isolation

The intermediate undergoes further chlorination using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5, forming ethyl 2-chloro-3-oxobutanoate. The final product is purified via solvent extraction and fractional distillation.

Performance Metrics

This method achieves a total yield of 30%, with the chlorination step being the limiting factor. While lower-yielding than classical chlorination, it offers a safer profile for laboratory-scale synthesis.

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Advantages Disadvantages
Classical ChlorinationEthyl acetoacetateCl2\text{Cl}_2, CCl4\text{CCl}_4, 0–5°C~70%High yield, scalableHazardous chlorine gas, strict safety
Two-Step SynthesisDiethyl oxalateNaCl\text{NaCl}, SOCl2\text{SOCl}_2, THF30%Safer, avoids gaseous chlorineLower yield, multi-step complexity
Thionyl Chloride MethodEthyl acetoacetateSOCl2\text{SOCl}_2, dichloroethaneN/ASimplified infrastructureUnverified efficacy, byproduct management
Biocatalytic (Hypothetical)Ethyl acetoacetateKeto reductase, NADPH, glucoseN/AGreen chemistry, enantioselectivityExperimental, unproven for this target

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(chlorocarbonyl)butanoate, and how can reaction efficiency be quantified?

  • Methodology : The compound can be synthesized via Claisen condensation between ethyl chloroacetate and a suitable carbonyl precursor under acidic or basic conditions. Reaction efficiency is quantified using gas chromatography (GC) to monitor yield and purity . For intermediates, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity .
  • Critical Note : Ensure anhydrous conditions to minimize hydrolysis of the chlorocarbonyl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to the ester carbonyl (δ ~165-175 ppm), chlorocarbonyl carbon (δ ~100-110 ppm), and butanoate backbone .
  • IR Spectroscopy : Confirm C=O stretches (1720-1750 cm⁻¹) and C-Cl vibrations (550-750 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns .

Q. How does storage temperature impact the stability of this compound?

  • Methodology : Store at 0–6°C in airtight, amber vials to prevent thermal degradation and moisture absorption. Stability assays using accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) coupled with GC analysis quantify decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorocarbonyl group in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies under varying pH and solvent polarities to assess SN1 vs. SN2 pathways. Isotopic labeling (e.g., 18O in the carbonyl group) and computational density functional theory (DFT) simulations elucidate transition states and charge distribution .
  • Data Contradiction : suggests LiAlH4 reduction under anhydrous conditions yields primary amines, while highlights competing elimination pathways. Resolve via controlled reagent stoichiometry and in-situ monitoring .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodology : Use molecular docking simulations to study interactions with enzymes (e.g., lipases for ester hydrolysis) and compare with experimental kinetic data. Software like Gaussian or GAMESS optimizes geometries and calculates frontier molecular orbitals (FMOs) for reactivity predictions .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

  • Methodology : Develop a reverse-phase UHPLC method with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Use diode-array detection (DAD) at 210 nm and validate via spike-and-recovery experiments for impurities >0.1% .

Contradictions and Mitigation Strategies

  • Synthetic Yield Discrepancies : reports >97% purity via GC, while cites lower yields under humid conditions. Mitigate by using molecular sieves during synthesis .
  • Isomer Differentiation : Ethyl 2- vs. 4-chloroacetoacetate isomers require distinct NMR assignments (e.g., chemical shift differences in β-keto protons) and chiral chromatography for enantiomeric resolution .

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